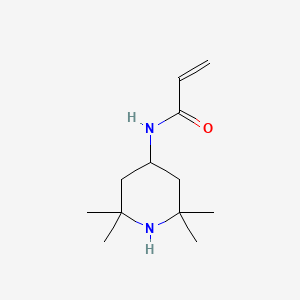
N-(2,2,6,6-四甲基哌啶-4-基)丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide is a chemical compound with the molecular formula C13H24N2O. It is known for its stability and unique structural properties, making it valuable in various scientific and industrial applications. This compound is often used in the synthesis of polymers and as a monomer for creating materials with specific properties.
科学研究应用
N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide can be synthesized through several methods. One common approach involves the reaction of 2,2,6,6-tetramethylpiperidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as distillation and high-performance liquid chromatography (HPLC), are employed to ensure the final product meets stringent quality standards .
化学反应分析
Types of Reactions
N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or oxone.
Substitution: The acrylamide group allows for nucleophilic substitution reactions, where nucleophiles replace the acrylamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxone; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert conditions.
Substitution: Various nucleophiles, such as amines or thiols, can be used under basic or acidic conditions depending on the desired product.
Major Products
作用机制
The mechanism by which N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide exerts its effects is primarily through its ability to form stable polymers and interact with various molecular targets. The acrylamide group allows for polymerization, creating long chains that enhance the material’s properties. The piperidine ring provides steric hindrance, increasing the stability and resistance to degradation .
相似化合物的比较
Similar Compounds
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Similar in structure but with a methacrylamide group instead of an acrylamide group.
2,2,6,6-Tetramethylpiperidine: A precursor to the acrylamide derivative, used in various synthetic applications.
Uniqueness
N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide is unique due to its combination of the acrylamide group and the sterically hindered piperidine ring. This structure provides enhanced stability and specific reactivity, making it valuable in applications where durability and resistance to environmental factors are crucial .
属性
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-6-10(15)13-9-7-11(2,3)14-12(4,5)8-9/h6,9,14H,1,7-8H2,2-5H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKHXRWEQQXQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide](/img/structure/B2585151.png)
![2-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine](/img/structure/B2585152.png)
![2-({[5-(butan-2-ylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2585155.png)
![1-((2-(Dimethylamino)ethyl)amino)-3-methyl-2-(2-methylallyl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2585156.png)
![9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2585157.png)
![3-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide](/img/structure/B2585159.png)
![[3-(3-Chlorophenyl)oxetan-3-yl]methanol](/img/structure/B2585160.png)
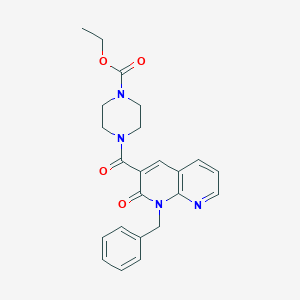
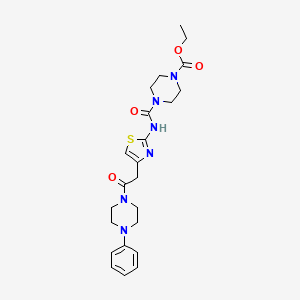
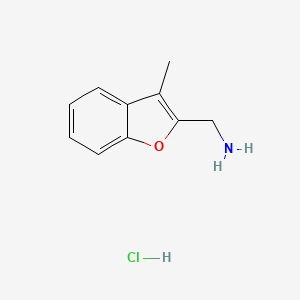
![methyl 2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2585170.png)
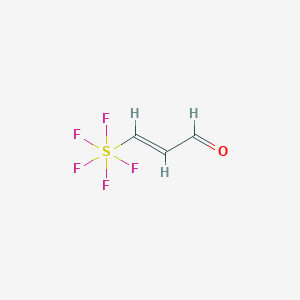
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2585172.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2585173.png)
